2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is an organic compound with a unique structure that includes a boron atom within a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane typically involves the reaction of 2-butoxyethanol with boron-containing reagents under controlled conditions. One common method is the ring-opening reaction of 2-propyl-1,3-dioxolane with boron trichloride . This reaction requires precise temperature control and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and advanced reaction vessels are employed to enhance the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can yield boron-containing alcohols or ethers.
Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes. These products have significant applications in organic synthesis and materials science.
Scientific Research Applications
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound with similar solvent properties but lacking the boron atom.
2-(2-Butoxyethoxy)ethanol: Shares the butoxyethoxy group but differs in its overall structure and reactivity.
Uniqueness
2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
90144-89-1 |
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Molecular Formula |
C10H21BO4 |
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO4/c1-3-4-6-12-8-9-14-11-13-7-5-10(2)15-11/h10H,3-9H2,1-2H3 |
InChI Key |
OCBBOWSDLCTLBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)OCCOCCCC |
Origin of Product |
United States |
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